5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to an ethyl chain bearing both furan-2-yl and thiophen-2-yl moieties.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(13-9-15(22-19-13)11-5-6-11)18-10-12(14-3-1-7-21-14)16-4-2-8-23-16/h1-4,7-9,11-12H,5-6,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLNKOWYSKHBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, starting with 2-bromoacetophenone and an appropriate amide under basic conditions can yield the oxazole core.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst like rhodium or copper.
Attachment of the Furan and Thiophene Groups: These heterocycles can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the cross-coupling reactions using robust catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.
Reduction: The oxazole ring can be reduced under hydrogenation conditions, leading to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.
Reduction: Amines from the reduction of the oxazole ring.
Substitution: Halogenated derivatives of the furan and thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide may exhibit biological activity due to its heterocyclic components. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties, due to the presence of multiple heterocycles.
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For instance, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Cyclopropyl vs. Heterocyclic Substituents: The target compound’s 5-cyclopropyl group distinguishes it from analogues with furan or thiophene at the same position (e.g., ). Cyclopropyl groups are known to enhance metabolic stability by reducing oxidative degradation, which is absent in purely heterocyclic substituents .
Ethyl Chain Modifications : The dual furan-thiophene ethyl chain in the target compound contrasts with single-heterocycle or bithiophene chains (e.g., ). This design may balance electronic effects (furan’s electron-rich nature vs. thiophene’s aromaticity) for optimized target binding.
Molecular Weight and Solubility : Compounds with pyridine or hydroxyethyl groups (e.g., ) exhibit higher polarity and lower molecular weights (~304–399), suggesting improved aqueous solubility compared to the target compound (~355.4).
Biological Activity
5-Cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is an organic compound belonging to the isoxazole derivatives class. Its unique structure, characterized by a five-membered isoxazole ring integrated with thiophene and furan moieties, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The structural configuration plays a pivotal role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O4S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1797613-36-5 |
The precise mechanism of action for 5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, influencing biological pathways that can lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives in exhibiting significant cytotoxic effects against various cancer cell lines:
Cytotoxicity Studies:
Research has shown that structurally similar isoxazole compounds exhibit cytotoxicity within a concentration range of 86–755 μM against HL-60 leukemia cells. Notably, these compounds induce apoptosis by modulating key proteins involved in cell survival and proliferation:
- Bcl-2 Expression : Decreased levels of Bcl-2 promote apoptosis.
- p21^WAF1 Levels : Increased levels suggest cell cycle arrest.
This dual mechanism indicates a potential for developing these compounds as anticancer agents.
Cell Cycle Modulation:
Isoxazoles have been found to modulate cell cycle-related proteins effectively, halting cancer cell proliferation. This characteristic makes them promising candidates for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated, with preliminary results indicating effectiveness against various bacterial strains. The compound's structure allows it to penetrate microbial membranes, leading to disruption of cellular functions.
Case Studies:
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties against resistant strains of bacteria. For example:
- E. coli and Staphylococcus aureus : Compounds showed minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL.
These findings suggest that modifications to the isoxazole structure can enhance antimicrobial efficacy .
Q & A
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out suspected targets (e.g., NF-κB). Use metabolomics (LC-MS) to track pathway perturbations. Cryo-EM or X-ray crystallography resolves compound-target complexes at atomic resolution .
Notes
- Contradictions in Evidence : While emphasizes thiophene’s electronic contributions, computational models in suggest furan’s role in solubility. Cross-validation via experimental-computational hybrid approaches is recommended .
- Methodological Gaps : Limited data on in vivo pharmacokinetics; consider radiolabeling (e.g., ) for tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
